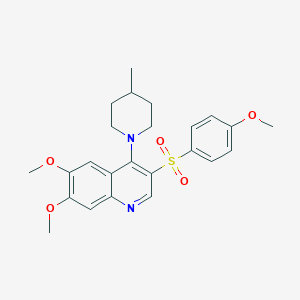

6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

Description

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a synthetically derived quinoline derivative characterized by distinct functional groups at positions 3, 4, 6, and 7 of the quinoline core. The compound features:

- 6,7-Dimethoxy groups: These electron-donating substituents enhance solubility and influence electronic interactions in biological or catalytic systems.

- 4-(4-Methylpiperidin-1-yl) group: A methyl-substituted piperidine ring at position 4, increasing lipophilicity and modulating steric effects compared to unsubstituted piperidine derivatives.

Piperidine derivatives like 4-(4-methylpiperidin-1-yl)quinoline are synthesized via nucleophilic substitution or coupling reactions, as demonstrated in the preparation of 2-(diphenylphosphanyl)-4-(4-methylpiperidin-1-yl)quinoline () .

Properties

IUPAC Name |

6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5S/c1-16-9-11-26(12-10-16)24-19-13-21(30-3)22(31-4)14-20(19)25-15-23(24)32(27,28)18-7-5-17(29-2)6-8-18/h5-8,13-16H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMITLCGDKYXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Piperidine Substitution: The 4-methylpiperidin-1-yl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions may target the quinoline core or the sulfonyl group, potentially leading to the formation of amine or thiol derivatives.

Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield quinoline amines.

Scientific Research Applications

6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline may have several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.

Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Key Analogs :

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline (C769-0747) Structural Differences:

- 3-Position : 4-Chlorobenzenesulfonyl (electron-withdrawing) vs. 4-methoxybenzenesulfonyl (electron-donating) in the target compound.

- 4-Position : Piperidin-1-yl (unsubstituted) vs. 4-methylpiperidin-1-yl (methyl-substituted).

- Implications :

- The 4-methoxy group on the sulfonyl ring in the target compound may enhance solubility and alter binding affinity compared to the chloro analog.

- The methyl group on the piperidine ring increases lipophilicity (logP) and may reduce metabolic clearance.

4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline (C769-1495) Structural Differences:

- 4-Position : 4-Benzylpiperazin-1-yl (bulky, aromatic) vs. 4-methylpiperidin-1-yl (aliphatic).

- 6,7-Positions : Lacks dimethoxy groups, reducing steric hindrance and electronic effects.

- Implications :

- The absence of 6,7-dimethoxy groups in C769-1495 likely decreases polar surface area, impacting solubility and membrane permeability.

2-(Diphenylphosphanyl)-4-(4-methylpiperidin-1-yl)quinoline (2h) Structural Differences:

- 3-Position : Phosphanyl group vs. sulfonyl group.

- Implications :

- The sulfonyl group in the target compound may engage in stronger hydrogen bonding compared to the phosphanyl group.

Physicochemical Properties

Biological Activity

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a complex organic compound belonging to the quinoline class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, including methoxy and sulfonyl groups, play a crucial role in its biological interactions.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 375.4 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.4 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The methoxy and sulfonyl groups enhance its binding affinity to target proteins and enzymes, which in turn influences their activity. Research indicates that the compound may exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can interact with various receptors on cell membranes, modulating their activity and influencing signal transduction pathways.

- Gene Expression Alteration : The compound may affect the expression of genes involved in critical biological processes such as cell proliferation and apoptosis.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. It has been evaluated against various cancer cell lines using assays such as the MTT assay to assess cytotoxicity.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against a variety of pathogens.

- Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation in cellular models.

Case Studies and Research Findings

Recent studies have focused on elucidating the anticancer potential of this compound through various experimental approaches:

- In Vitro Studies : In vitro tests on breast cancer cell lines (e.g., MCF-7) have shown that the compound can inhibit cell growth effectively. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinity of the compound to various targets, revealing promising interactions with proteins involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.